Cas no 1601767-22-9 (2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
- 1601767-22-9
- EN300-1896192
-
- Inchi: 1S/C9H9BrO2S/c1-4-7(10)3-8(13-4)5-2-6(5)9(11)12/h3,5-6H,2H2,1H3,(H,11,12)
- InChI Key: DXDWJVLFEXHTRZ-UHFFFAOYSA-N
- SMILES: BrC1=C(C)SC(=C1)C1CC1C(=O)O
Computed Properties
- Exact Mass: 259.95066g/mol
- Monoisotopic Mass: 259.95066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 65.5Ų
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1896192-5.0g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1896192-0.05g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1896192-2.5g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1896192-1g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1896192-5g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1896192-0.1g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1896192-0.5g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1896192-10.0g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1896192-1.0g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1896192-10g |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid |
1601767-22-9 | 10g |
$3929.0 | 2023-09-18 |
2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
Additional information on 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid
2-(4-Bromo-5-Methylthiophen-2-yl)Cyclopropane-1-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1601767-22-9, known as 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclopropane ring with a thiophene moiety, making it a valuable subject for both academic research and industrial applications.
The cyclopropane ring in this compound is a three-membered ring structure, which is known for its high ring strain and reactivity. This feature makes it an interesting target for studying chemical reactivity and potential applications in drug design. The thiophene ring, on the other hand, is an aromatic heterocycle that contributes to the molecule's stability and electronic properties. The presence of a bromo group and a methyl substituent further enhances the compound's versatility, making it suitable for various chemical modifications.
Recent studies have focused on the synthesis and characterization of this compound. Researchers have explored various synthetic pathways to optimize the production of 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid. One notable approach involves the use of transition metal catalysts to facilitate coupling reactions, which has proven to be highly efficient. These advancements have not only improved the yield of the compound but also opened up new possibilities for its application in medicinal chemistry.
In terms of applications, this compound has shown potential in the development of novel pharmaceutical agents. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug discovery. For instance, studies have demonstrated that this compound exhibits selective binding to certain receptors, which could be exploited for therapeutic purposes. Additionally, its stability under physiological conditions makes it an attractive option for drug delivery systems.
The cyclopropane moiety in this compound has also been implicated in enhancing the bioavailability of drugs. Research indicates that incorporating cyclopropane rings into drug molecules can improve their absorption and distribution properties. This has led to increased interest in using 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid as a scaffold for developing bioactive compounds.
Another area of active research is the study of the electronic properties of this compound. The combination of a thiophene ring and a cyclopropane ring creates a unique electronic environment that can be tailored for specific applications. For example, researchers have investigated the use of this compound in organic electronics, where its semiconducting properties could be advantageous.
Furthermore, the presence of a bromo group in the molecule provides opportunities for further functionalization. Bromine is a highly reactive element that can undergo various substitution reactions, allowing chemists to introduce additional functional groups into the molecule. This flexibility makes 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid a valuable building block in organic synthesis.
In conclusion, 2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid (CAS No. 1601767-22-9) is a versatile and intriguing compound with diverse applications in chemistry and pharmacology. Its unique structure, reactivity, and stability make it an ideal candidate for both fundamental research and practical applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the development of innovative chemical products.
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